(Z)-1-(3-nitrophenyl)ethanone O-methyl oxime
Description
Properties
IUPAC Name |
N-methoxy-1-(3-nitrophenyl)ethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-14-2)8-4-3-5-9(6-8)11(12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRLGFLWILFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Nitroacetophenone
The preparation of 3-nitroacetophenone, the ketone precursor, is achieved through the nitration of acetophenone. This reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent .
Procedure :
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A 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with 37 mL of concentrated H₂SO₄.
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The mixture is cooled to 0–5°C, and 12 mL of HNO₃ (d = 1.52 g/cm³) is added dropwise.
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Acetophenone (10.2 g, 0.085 mol) is slowly introduced while maintaining the temperature below 10°C.
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After stirring for 2 hours, the reaction mixture is poured onto ice, and the precipitate is filtered, washed with water, and recrystallized from ethanol .
Yield : ~70–80% (reported for analogous nitrations) .
Formation of 1-(3-Nitrophenyl)Ethanone Oxime
The oxime intermediate is synthesized via condensation of 3-nitroacetophenone with hydroxylamine hydrochloride under basic conditions .
Procedure :
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3-Nitroacetophenone (5.0 g, 0.028 mol) is dissolved in 30 mL of ethanol.
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Hydroxylamine hydrochloride (2.5 g, 0.036 mol) and sodium hydroxide (1.5 g, 0.037 mol) are added sequentially.
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The mixture is refluxed for 4 hours, cooled, and poured into ice water.
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The precipitate is filtered and dried to yield a mixture of (E)- and (Z)-1-(3-nitrophenyl)ethanone oxime .
Key Observations :
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The E/Z ratio is influenced by reaction pH and temperature. Basic conditions favor the Z isomer due to steric and electronic effects .
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NMR analysis (¹H) of the oxime reveals distinct signals for each isomer:
O-Methylation of the Oxime Intermediate
The hydroxyl group of the oxime is methylated using methyl iodide (CH₃I) in the presence of a base, yielding the O-methyl oxime .
Procedure :
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1-(3-Nitrophenyl)ethanone oxime (3.0 g, 0.014 mol) is dissolved in 20 mL of dry dimethylformamide (DMF).
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Potassium carbonate (2.5 g, 0.018 mol) and methyl iodide (2.1 mL, 0.034 mol) are added.
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The mixture is stirred at 25°C for 12 hours, filtered, and concentrated under reduced pressure.
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The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:4) .
Yield : ~60–75% (based on analogous O-alkylations) .
Isolation and Characterization of the (Z)-Isomer
The (Z)-isomer is isolated using chromatographic techniques or fractional crystallization.
Chromatographic Separation :
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Column : Silica gel (230–400 mesh).
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Eluent : Ethyl acetate/hexane (1:3).
Spectroscopic Data :
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IR (KBr) : ν = 1605 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂).
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¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), δ 3.95 (s, 3H, OCH₃), δ 7.5–8.2 (m, 4H, Ar-H) .
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methoxy[1-(3-nitrophenyl)ethylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methoxy[1-(3-nitrophenyl)ethylidene]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methoxy[1-(3-nitrophenyl)ethylidene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Z/E Isomer Ratios
The Z/E ratio in oximes is highly sensitive to substituent electronic and steric effects. For example:
*The nitro group’s strong electron-withdrawing nature stabilizes the Z-isomer through resonance and intramolecular hydrogen bonding .
Spectroscopic and Physical Properties
NMR Data Comparison :
- (Z)-1-(5-Ethoxy-2-vinyloxazol-4-yl)ethanone O-methyl oxime: ¹H NMR: δ 6.43 (dd, J = 11.2 Hz), 4.30 (q, J = 7.2 Hz) . ¹³C NMR: δ 155.8 (C=O), 145.8 (oxazole) .
- (Z)-1-(3-Nitrophenyl)ethanone O-methyl oxime: Expected ¹H NMR shifts: δ ~7.8–8.2 (aromatic protons), δ ~3.9 (OCH₃) based on analogues .
Thermodynamic Properties :
| Property | (Z)-1-(3-Nitrophenyl)ethanone O-methyl oxime | Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime |
|---|---|---|
| Boiling Point (K) | 687.80 (Joback calculated) | Not reported |
| ΔrG° (gas phase) | — | 1419 ± 9.2 kJ/mol |
Key Structural and Functional Trends
Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents enhance Z-isomer stability via resonance and hydrogen bonding .
Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce reaction yields but improve thermal stability.
Biological Potency : Halogenated derivatives (e.g., chloro, bromo) show higher antifungal activity compared to nitro analogues .
Biological Activity
(Z)-1-(3-nitrophenyl)ethanone O-methyl oxime is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to an ethanone backbone with an O-methyl oxime functional group. Its molecular formula is C₉H₁₀N₂O₃, and it has a molecular weight of approximately 194.19 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications as a precursor in the synthesis of various biologically active compounds.
The chemical structure of (Z)-1-(3-nitrophenyl)ethanone O-methyl oxime allows for various reactions, primarily due to the presence of the oxime functional group. This group can undergo hydrolysis to yield the corresponding carbonyl compound and participate in nucleophilic addition reactions owing to the electrophilic nature of the carbon atom bonded to the oxime group. The nitro group further enhances its reactivity, potentially allowing for electrophilic aromatic substitution reactions.
Table 1: Structural Comparison of Related Compounds
| Compound | Molecular Formula | Stereochemistry | Notable Properties |
|---|---|---|---|
| (Z)-1-(3-nitrophenyl)ethanone O-methyl oxime | C₉H₁₀N₂O₃ | Z | Potential bioactivity |
| (E)-1-(3-nitrophenyl)ethanone oxime | C₉H₈N₂O₃ | E | Similar reactivity |
| (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime | C₉H₉N₂O₄ | Z | Enhanced solubility |
| (Z)-4-nitroacetophenone oxime | C₈H₈N₂O₃ | Z | Studied for antimicrobial properties |
Biological Activity
Research indicates that (Z)-1-(3-nitrophenyl)ethanone O-methyl oxime exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its unique arrangement of functional groups may impart distinct chemical properties compared to its analogs.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can enhance interactions with cellular components, potentially leading to alterations in enzymatic activity or cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to (Z)-1-(3-nitrophenyl)ethanone O-methyl oxime:
- Antimicrobial Activity : A study on structurally similar compounds revealed that certain nitro-substituted oximes demonstrated notable antimicrobial properties, suggesting that (Z)-1-(3-nitrophenyl)ethanone O-methyl oxime may also possess similar effects .
- Anticancer Potential : Research examining related oxime derivatives has indicated potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Investigations into enzyme inhibition have shown that compounds with similar structures can act as effective inhibitors for specific enzymes involved in metabolic pathways .
Q & A
Q. How can the (Z)-isomer of 1-(3-nitrophenyl)ethanone O-methyl oxime be selectively synthesized?
Methodological Answer: The (Z)-isomer can be synthesized via nitration of (E)-1-(2-hydroxy-5-methylphenyl)ethanone oxime using NaNO₂ in acetic acid at room temperature. This reaction induces an E→Z isomerization during nitration, yielding ~43% after recrystallization in CCl₄ . Alternatively, α-bromo acetophenone oximes treated with NaBH₄ selectively produce (Z)-oximes in high yields (82–92%) under mild conditions . Key steps include controlling reaction time (20 hours for nitration) and purification via column chromatography .
Q. What spectroscopic and crystallographic methods confirm the Z-configuration?
Methodological Answer:
- ¹H NMR : Distinct splitting patterns (e.g., δ 4.12 ppm for O-methyl protons in Z-isomers) and coupling constants differentiate Z/E configurations .
- X-ray Crystallography : Intramolecular hydrogen bonds (O-H···O, N-OH···O) stabilize the Z-configuration, as shown in crystal structures .
- 13C NMR : Chemical shifts at ~151 ppm for carbonyl carbons corroborate Z-isomer geometry .
Q. What safety precautions are recommended given limited toxicological data?
Methodological Answer: While comprehensive toxicological data are lacking, standard precautions include:
Q. How is the compound purified post-synthesis?
Methodological Answer: Recrystallization in non-polar solvents (e.g., CCl₄) effectively removes impurities . For oxime ether derivatives, column chromatography with silica gel and hexane/ethyl acetate gradients achieves >95% purity .
Advanced Research Questions
Q. What mechanistic insights explain the E→Z isomerization during nitration?
Methodological Answer: Nitration in acetic acid induces protonation of the oxime hydroxyl group, facilitating rotation around the C=N bond. The steric hindrance from the nitro group stabilizes the Z-configuration post-nitration . Computational studies suggest a lower energy barrier for Z-isomers due to intramolecular hydrogen bonding .
Q. How do structural modifications (e.g., substituents) influence biological activity?
Methodological Answer:
- Trifluoromethyl groups : Enhance lipophilicity and metabolic stability, improving antifungal activity (MIC: 12.5–50 µg/mL against Candida spp.) .
- Oxime ethers vs. esters : Ethers (e.g., O-methyl) show higher antimicrobial potency than esters due to reduced steric hindrance .
- Triazole derivatives : Substitution at the phenyl ring increases antibacterial efficacy (MIC: 256 µg/mL against S. aureus) .
Q. How can contradictions in reported synthetic yields be resolved?
Methodological Answer: Discrepancies arise from reaction conditions (e.g., solvent polarity, temperature). For example:
Q. What challenges arise in crystallographic analysis of oxime derivatives?
Methodological Answer:
Q. How can computational modeling predict reactivity and stability?
Methodological Answer:
Q. What catalytic applications are emerging for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
